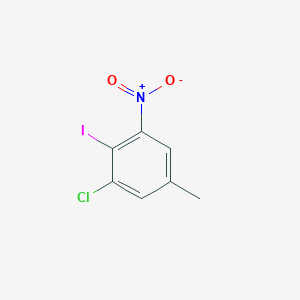
(S)-2-(tert-Butoxycarbonyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(tert-Butoxycarbonyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a trifluoromethyl group, and a tetrahydroisoquinoline core. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, while the trifluoromethyl group is known for its electron-withdrawing properties, which can influence the compound’s reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(tert-Butoxycarbonyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine to form the tetrahydroisoquinoline ring system.
Introduction of the Trifluoromethyl Group: This step can be accomplished using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Protection of the Amine Group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group efficiently and sustainably . These systems offer advantages such as improved reaction control, higher yields, and reduced waste compared to traditional batch processes.
化学反応の分析
Types of Reactions
(S)-2-(tert-Butoxycarbonyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the Boc-protected amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted tetrahydroisoquinoline derivatives.
科学的研究の応用
(S)-2-(tert-Butoxycarbonyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
類似化合物との比較
Similar Compounds
(S)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Lacks the trifluoromethyl group, which can result in different reactivity and biological activity.
(S)-2-(tert-Butoxycarbonyl)-7-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Contains a methyl group instead of a trifluoromethyl group, leading to different electronic and steric properties.
Uniqueness
The presence of the trifluoromethyl group in (S)-2-(tert-Butoxycarbonyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid makes it unique compared to similar compounds. This group can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
特性
分子式 |
C16H18F3NO4 |
|---|---|
分子量 |
345.31 g/mol |
IUPAC名 |
(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-7-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H18F3NO4/c1-15(2,3)24-14(23)20-8-10-6-11(16(17,18)19)5-4-9(10)7-12(20)13(21)22/h4-6,12H,7-8H2,1-3H3,(H,21,22)/t12-/m0/s1 |
InChIキー |
QDKSASBNEXMORB-LBPRGKRZSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)O)C=CC(=C2)C(F)(F)F |
正規SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C=CC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate](/img/structure/B12848464.png)

![2-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12848477.png)





![5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt](/img/structure/B12848498.png)
![Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12848504.png)

